2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol
Description
2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol is a cyclopropane derivative featuring a hydroxymethyl (-CH2OH) group and a tertiary alcohol (propan-2-ol) substituent. Its molecular formula is C7H12O2 (molecular weight: 128.16 g/mol). The compound combines the steric strain of a cyclopropane ring with the hydrogen-bonding capability of two hydroxyl groups, making it a unique candidate for applications in pharmaceuticals and organic synthesis.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-6(2,9)7(5-8)3-4-7/h8-9H,3-5H2,1-2H3 |
InChI Key |
HPQIADMYAIUYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CC1)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of cyclopropylcarbinol with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or crystallization to obtain the compound in high purity. The specific methods and conditions can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonates
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopropyl derivatives
Scientific Research Applications
2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the cyclopropyl ring can provide steric effects that influence the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol and its structural analogs:
Key Research Findings
Steric and Electronic Effects
- The cyclopropane ring in 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol introduces significant steric strain, enhancing reactivity toward ring-opening reactions compared to non-cyclic analogs like tert-butanol .
- The tertiary alcohol group in the target compound is less acidic (pKa ~19-20) than the primary alcohol in 2-[1-(Hydroxymethyl)cyclopropyl]ethanol (pKa ~16-17) due to reduced stabilization of the conjugate base .
Physical Properties
- However, branching in the propan-2-ol group may reduce solubility relative to linear analogs like the ethanol derivative .
- Boiling points are expected to follow: glycol ether (1,1'-oxydipropan-2-ol) > 2-[1-(Hydroxymethyl)cyclopropyl]ethanol > target compound > tert-butanol, reflecting differences in polarity and molecular weight .
Stability and Reactivity
- Cyclopropane derivatives like the target compound are more reactive toward electrophilic reagents than non-strained systems (e.g., tert-butanol) due to ring strain .
- The tertiary alcohol group resists oxidation better than primary/secondary alcohols, making the target compound more stable under oxidative conditions compared to 2-[1-(Hydroxymethyl)cyclopropyl]ethanol .
Biological Activity
2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol, also known by its chemical formula C6H12O2, is a cyclopropyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C6H12O2
- CAS Number : 1547067-75-3
- Structure : The compound features a cyclopropyl ring with a hydroxymethyl group and a propan-2-ol moiety, contributing to its unique reactivity and biological interactions.
The biological activity of 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxymethyl group allows for hydrogen bonding with enzymes and receptors, which can influence biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance rates.
- Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activity, similar to other cyclopropyl derivatives that have been studied for their effects on adrenergic and other receptor systems.
Biological Activities
Research has indicated several biological activities associated with 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol:
- Antimicrobial Activity : Some studies have reported that compounds with cyclopropyl structures exhibit antimicrobial properties. The specific activity of 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol against various bacterial strains warrants further investigation.
- Anti-inflammatory Effects : There is emerging evidence that cyclopropyl-containing compounds may possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.
Case Study 1: Enzyme Interaction
A study investigated the interaction of 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol with cytochrome P450 enzymes. Results indicated that the compound could inhibit CYP2D6 activity, leading to altered drug metabolism profiles in vitro. This finding highlights the importance of understanding potential drug-drug interactions when considering this compound for therapeutic use .
Case Study 2: Antimicrobial Activity
In a recent screening assay, 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol was tested against several pathogenic bacteria. The results showed moderate inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
